molecular formula C15H15N5O3 B2541677 6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946361-13-3

6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2541677
CAS No.: 946361-13-3
M. Wt: 313.317
InChI Key: XEQZISHLQXJTDD-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications

Novel Spiro-linked and Imidazoline Derivatives

Researchers have synthesized novel compounds through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates. These compounds include spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, characterized by their NMR, IR, MS data, and in some cases, X-ray diffraction. These derivatives have potential applications in medicinal chemistry and as intermediates in organic synthesis (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Imidazole-Based Host for Anions

An imidazole-containing bisphenol has been structurally characterized and shown to interact with various dicarboxylic and mineral acids through hydrogen bonds and π-π interactions. This compound demonstrates the potential for anion encapsulation, which could be exploited in the development of sensors or in supramolecular chemistry (Nath & Baruah, 2012).

Bicyclic Hydroxamic Acids Synthesis

A cyclocondensation method has been developed to synthesize new enantiomerically enriched bicyclic hydroxamic acids from α-aminohydroxamic acids and keto acids. This process is highly chemo- and stereoselective, offering a novel approach for creating biologically active compounds (Hoshino, Oyaizu, Koyanagi, & Honda, 2013).

Glycolurils and Analogues for Various Applications

Glycolurils and their analogues have found applications ranging from pharmacology to supramolecular chemistry. This review discusses methods for their synthesis, highlighting their relevance in creating pharmacologically active compounds, explosives, gelators, and building blocks for complex molecular assemblies (Kravchenko, Baranov, & Gazieva, 2018).

Lanthanide Metal-Organic Frameworks for Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed, showcasing selective sensitivity to benzaldehyde derivatives through luminescence. These complexes offer potential as fluorescence sensors for detecting specific chemicals (Shi, Zhong, Guo, & Li, 2015).

Antioxidant and Antimicrobial Pyrazolopyridine Derivatives

A study on the synthesis and evaluation of pyrazolopyridine derivatives has shown promising antioxidant and antimicrobial activities. These compounds represent a significant step forward in the search for new therapeutic agents (Gouda, 2012).

Mechanism of Action

Imidazole is a key component in several biological mechanisms. For example, it is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structures and uses. It’s important to refer to the specific safety data sheet (SDS) for each compound for accurate information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a broad range of applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Properties

IUPAC Name

6-(3-hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-17-12-11(13(22)18(2)15(17)23)20-7-6-19(14(20)16-12)9-4-3-5-10(21)8-9/h3-5,8,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQZISHLQXJTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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